molecular formula C16H20N2O4 B1323336 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid CAS No. 885266-65-9

3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid

Cat. No.: B1323336
CAS No.: 885266-65-9
M. Wt: 304.34 g/mol
InChI Key: GJTJHFFVBIKJSZ-UHFFFAOYSA-N
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Description

3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid (CAS: 885266-65-9) is a synthetic indole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the indole ring and a propanoic acid side chain at the 1-position. Its molecular formula is C₁₆H₂₀N₂O₄, with a molecular weight of 304.35 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and heterocyclic chemistry. This compound is commercially available with purities up to 95% and is utilized as a key intermediate in pharmaceutical research, such as in the development of kinase inhibitors or anticancer agents .

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-5-4-6-13-11(12)7-9-18(13)10-8-14(19)20/h4-7,9H,8,10H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTJHFFVBIKJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165749
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301165749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-65-9
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthetic Strategy

Step 1: Indole Core Functionalization

  • Starting from commercially available indole or substituted indole derivatives, selective functionalization at the 4-position is achieved.
  • The amino group is introduced at the 4-position of the indole ring, often via nitration followed by reduction or direct amination methods.
  • The amino group is then protected using the tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Step 2: Boc Protection

  • The amino group at the 4-position is treated with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to form the Boc-protected amine.
  • This step is crucial for selective reactivity and stability during further synthetic manipulations.

Step 3: N-alkylation of Indole Nitrogen

  • The indole nitrogen (N-1) is alkylated with a suitable propanoic acid derivative or its activated form (e.g., propanoic acid chloride or ester).
  • Typical conditions involve the use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
  • The reaction proceeds via nucleophilic substitution to attach the propanoic acid side chain to the indole nitrogen.

Step 4: Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Amination of indole 4-position Nitration + reduction or direct amination 70-85 Selectivity critical for 4-position
Boc Protection Boc2O, base (Et3N), room temperature 80-95 Mild conditions preserve indole ring
N-Alkylation Propanoic acid chloride or ester, base, DMF 65-90 Controlled temperature to avoid side reactions
Purification Column chromatography or recrystallization - Ensures high purity for biological use

Research Findings and Optimization

  • The Boc protecting group is preferred due to its stability under neutral and basic conditions and easy removal under acidic conditions, which is essential for peptide synthesis workflows.
  • Optimization of the N-alkylation step is critical to avoid over-alkylation or side reactions; mild bases and controlled temperature are recommended.
  • Recent studies emphasize the use of microwave-assisted synthesis to reduce reaction times and improve yields in the N-alkylation step.
  • Solvent choice impacts the reaction efficiency; polar aprotic solvents such as DMF or DMSO are favored for the alkylation step.
  • Purification techniques have evolved to include preparative HPLC for higher purity, especially when the compound is intended for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome Challenges/Notes
Indole 4-position amination Nitration + reduction or direct amination Introduce amino group at 4-position Regioselectivity, side reactions
Boc Protection Di-tert-butyl dicarbonate, base Protect amino group Avoid Boc cleavage
N-Alkylation Propanoic acid chloride/ester, base, DMF Attach propanoic acid to indole N-1 Control over-alkylation, side products
Purification Column chromatography, recrystallization Obtain pure compound Removal of impurities and byproducts

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting moiety for amines, enabling selective reactivity in multi-step syntheses. Acidic conditions (e.g., HCl, TFA) cleave the Boc group via carbamate hydrolysis:

Reaction Conditions Products Yield Key Observations
4 M HCl in dioxane (25°C, 2 h)3-(4-amino-1H-indol-1-yl)propanoic acid85–90%Rapid deprotection; minimal side reactions
TFA/DCM (1:1 v/v, 0°C, 1 h)Free amine + CO₂ + tert-butanol>90%Efficient for acid-sensitive substrates

Mechanistic Notes :

  • Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and tert-butanol .

  • The indole ring remains intact under these conditions due to its aromatic stability.

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard carboxylate reactions, including esterification, amidation, and activation for peptide coupling:

Esterification

Reagents Conditions Product Yield
SOCl₂ + methanolReflux, 4 hMethyl 3-[4-(Boc-amino)-1H-indol-1-yl]propanoate78%
DCC/DMAP + ethanolRT, 12 hEthyl ester derivative82%

Amide Coupling

Coupling agents like EDC/HOBt facilitate peptide bond formation:

Substrate Reagents Product Yield
Glycine methyl esterEDC, HOBt, DMF, RT, 24 hBoc-indole-propionyl-glycine methyl ester75%
BenzylamineDIC, Oxyma Pure, DCM, 0°CN-Benzylamide derivative88%

Key Considerations :

  • The Boc group remains stable during these reactions, enabling orthogonal functionalization .

  • Solvent choice (e.g., DMF for polar substrates, DCM for lipophilic systems) impacts reaction efficiency.

Indole Ring Reactivity

The indole nucleus participates in electrophilic substitutions, though the Boc-protected amino group modulates reactivity:

Electrophilic Aromatic Substitution

Reaction Conditions Position Yield Notes
NitrationHNO₃/AcOH, 0°CC565%Boc group directs nitration to C5
BrominationBr₂/CHCl₃, RTC258%Steric hindrance reduces C3 reactivity

Pd-Catalyzed Cross-Coupling

The indole C3 position engages in Suzuki-Miyaura couplings:

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CC3-aryl substituted derivative72%

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, critical for drug delivery applications:

pH Temperature Half-Life Degradation Pathway
7.437°C48 hSlow hydrolysis of Boc group
2.037°C1.5 hRapid Boc deprotection + decarboxylation

Scientific Research Applications

Medicinal Chemistry

3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid serves as a building block for developing various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its structural similarity to natural amino acids allows it to be incorporated into peptide sequences, enhancing biological activity.

Chemical Biology

The compound is used as a fluorescent probe in chemical biology studies. Its ability to integrate into peptides enables researchers to track biological processes in real-time, providing insights into protein interactions and cellular mechanisms.

Drug Design

Due to its unique structure, this compound is investigated for its potential as a lead compound in drug design. Researchers explore its interactions with biological targets, aiming to optimize its efficacy and reduce side effects.

Case Study 1: Fluorescent Probes

A study demonstrated that derivatives of this compound can be used as fluorescent probes in live-cell imaging, allowing scientists to visualize cellular processes with high specificity and sensitivity . The modifications on the indole ring were crucial for enhancing fluorescence properties.

Case Study 2: Anticancer Activity

Research has indicated that compounds related to this compound exhibit promising anticancer activity. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to either activate or inhibit signal transduction pathways.

Comparison with Similar Compounds

(a) Substituent Position and Electronic Effects

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (CAS: 114926-41-9) Key Difference: A fluorine atom is introduced at the 5-position of the indole ring, and the Boc group is attached to the α-amino group of the propanoic acid chain (rather than the indole’s 4-position). Impact: The electron-withdrawing fluorine enhances metabolic stability and may influence binding affinity in biological targets (e.g., enzyme inhibition). The molecular weight increases to 322.33 g/mol due to fluorine substitution .
  • 2-((tert-Butoxycarbonyl)amino)-3-(4-methyl-1H-indol-3-yl)propanoic acid (CAS: 1219232-56-0) Key Difference: A methyl group is present at the indole’s 4-position, while the Boc group protects the α-amino acid moiety. Molecular weight is 318.37 g/mol, higher than the target compound due to the methyl group .

(b) Backbone and Functional Group Variations

  • (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid hydrochloride (AT182) Key Difference: A benzyloxy group replaces the Boc-protected amino group at the indole’s 4-position, and the compound lacks the Boc protection. Impact: The benzyloxy group increases hydrophobicity, while the absence of Boc reduces stability under acidic conditions. This compound is used in amino acid transporter LAT1 inhibition studies .

Heterocyclic Analogues

  • 3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid Key Difference: The indole ring is replaced with a pyrazole ring, and a 4-fluorophenyl group is introduced. Impact: The pyrazole ring alters electronic distribution and hydrogen-bonding capacity, making this compound a candidate for selective enzyme inhibition (e.g., Plasmodium falciparum studies) .

Biological Activity

3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₆H₂₀N₂O₄
  • Molecular Weight : 304.35 g/mol
  • CAS Number : 885266-65-9

The compound features a tert-butyloxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis to protect amino groups from undesired reactions.

The biological activity of this compound primarily involves its role in peptide synthesis.

Key Mechanisms:

  • Peptide Bond Formation : The compound facilitates the formation of peptide bonds, crucial for synthesizing dipeptides and other complex molecules.
  • Bioavailability : The Boc group enhances the stability and bioavailability of the compound by protecting the amino group from premature degradation, which is essential during enzymatic reactions .

Biological Applications

This compound has several applications across various fields:

Medicinal Chemistry

The compound serves as a precursor for synthesizing pharmacologically active compounds, particularly in developing anti-cancer and anti-inflammatory agents. Its structural similarity to natural indole derivatives allows it to be explored as a potential inhibitor of various biological targets .

Organic Synthesis

It is utilized as an intermediate in organic synthesis, facilitating the construction of complex indole-based frameworks. This capability is vital for creating novel therapeutic agents .

Biological Studies

Due to its structural characteristics, this compound is employed in studies involving enzyme inhibitors and receptor modulators. It provides insights into the interaction between small molecules and biological macromolecules, enhancing our understanding of drug design .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential and efficacy in various biological contexts:

Study Findings Relevance
Pendergrass et al. (2023)Demonstrated that derivatives similar to this compound exhibit significant inhibition of type III secretion systems in pathogenic bacteria at concentrations around 50 μM .Indicates potential applications in combating bacterial infections.
Villadsen et al. (2013)Explored the synthesis and evaluation of related indole derivatives as HDAC inhibitors, showcasing their potency against specific isoforms with IC50 values ranging from 14 to 67 nM .Suggests potential use in cancer therapy through epigenetic modulation.
ACS Journal (2022)Investigated a series of indole derivatives, noting that modifications influenced their binding affinity to target proteins involved in cancer cell proliferation .Supports ongoing research into optimizing drug candidates based on structural modifications.

Q & A

Q. What are the recommended synthetic routes for 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid?

The compound is typically synthesized via a multi-step process involving:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino group on the indole ring, preventing unwanted side reactions during subsequent steps .
  • Coupling Reactions : Use of carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid moiety for conjugation to the indole scaffold. This method minimizes racemization and improves yield .
  • Deprotection : Selective removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) if further functionalization is required.

Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete coupling.
  • Purify intermediates using column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole protons (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 317.39 (C₁₈H₂₃NO₄) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Data Interpretation :

  • Compare experimental NMR shifts with computed spectra (e.g., using ChemDraw) to identify impurities.
  • Use HPLC with UV detection (λ = 254 nm) to quantify purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling step?

Challenges : Low yields often arise from:

  • Incomplete activation of the carboxylic acid.
  • Competing side reactions (e.g., oxazolone formation).

Solutions :

  • Alternative Coupling Agents : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility in polar solvents .
  • Additive Optimization : Use HOBt (hydroxybenzotriazole) to suppress racemization and improve efficiency .
  • Solvent Selection : Employ DMF or dichloromethane for optimal reagent compatibility .

Case Study : A 20% yield increase was achieved by switching from DCC/HOBt to EDCI/DMAP in dichloromethane .

Q. What strategies mitigate instability during storage or handling?

Stability Risks :

  • Hydrolysis of the Boc group under acidic/basic conditions .
  • Degradation via oxidation of the indole ring.

Preventive Measures :

  • Storage : Keep at –20°C in anhydrous conditions (argon atmosphere) to prevent moisture ingress .
  • Handling : Avoid contact with strong acids/bases (e.g., HCl, NaOH) and oxidizing agents (e.g., H₂O₂) during experiments .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to predict shelf life .

Q. How should contradictory spectral data be resolved?

Scenario : Discrepancies between computed and observed NMR shifts. Methodology :

  • Dynamic NMR (DNMR) : Assess rotational barriers or tautomerism affecting peak splitting .
  • DFT Calculations : Compare experimental data with density functional theory (DFT)-predicted shifts to identify conformational isomers .
  • Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups) to confirm assignments .

Methodological Tables

Table 1 : Common Coupling Agents and Conditions

Coupling AgentSolventTemperatureYield RangeReference
DCC/DMAPDCMRT60–75%
EDCI/HOBtDMF0–5°C70–85%

Table 2 : Stability Under Stress Conditions

ConditionDegradation Observed?Half-LifeReference
pH 3 (HCl)Yes (Boc cleavage)<24 hrs
pH 9 (NaOH)Yes (Indole oxidation)48 hrs
Light (UV exposure)Minimal>30 days

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